2/',3/'-Didehydro-2/',3/'-dideoxy-5-chlorocytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

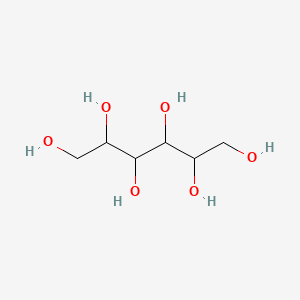

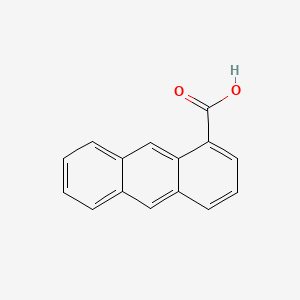

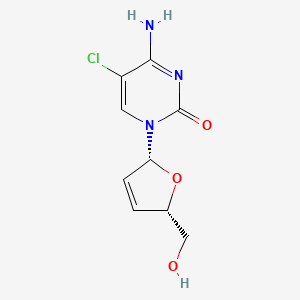

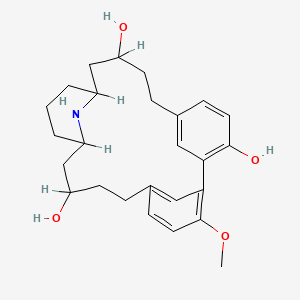

2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has modifications that make it useful in various scientific and medical applications. This compound is particularly noted for its potential antiviral properties, especially against HIV.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine typically involves the transformation of ribonucleosides into their corresponding 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives. This process includes radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous Bu3SnH and AIBN, respectively .

Industrial Production Methods

An economical process for large-scale production involves the use of deoxyuridine derivatives as raw materials. This method is cost-effective and allows for easy reaction, separation, and purification .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include tris(trimethylsilyl)silane, 1,1’-azobis(cyclohexanecarbonitrile), and bromoethane. The conditions often involve radical deoxygenation and the use of environmentally friendly reagents .

Major Products Formed

The major products formed from these reactions are various 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives, which have significant antiviral properties .

Scientific Research Applications

2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine has several scientific research applications:

Chemistry: It is used in the synthesis of other nucleoside analogs.

Biology: It is studied for its potential antiviral properties, particularly against HIV.

Medicine: It is explored as a potential therapeutic agent for viral infections.

Mechanism of Action

The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine involves its incorporation into viral DNA, where it acts as a chain terminator. The lack of a 3’-OH group in the incorporated nucleoside analog prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .

Comparison with Similar Compounds

Similar Compounds

Zalcitabine (ddC): Another nucleoside analog with antiviral properties.

Didanosine (ddI): Used as an antiviral agent.

Stavudine (d4T): Known for its antiviral activity.

Uniqueness

2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine is unique due to its specific structural modifications, which enhance its antiviral properties and make it a valuable compound in scientific research and medical applications .

Properties

CAS No. |

124743-30-2 |

|---|---|

Molecular Formula |

C9H10ClN3O3 |

Molecular Weight |

243.65 g/mol |

IUPAC Name |

4-amino-5-chloro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H10ClN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |

InChI Key |

KOERXKFNWWUHEL-CAHLUQPWSA-N |

SMILES |

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)Cl |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Cl |

Canonical SMILES |

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)Cl |

Key on ui other cas no. |

124743-30-2 |

Synonyms |

2',3'-didehydro-2',3'-dideoxy-5-chlorocytidine D4CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate](/img/structure/B1215159.png)